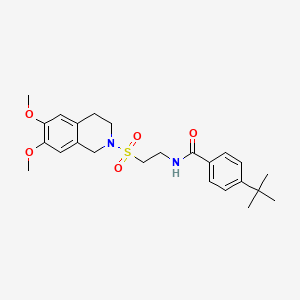

4-(tert-butyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide

Beschreibung

4-(tert-Butyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a benzamide derivative characterized by a tert-butyl-substituted aromatic ring linked via an ethyl sulfonamide group to a 6,7-dimethoxy-dihydroisoquinoline moiety. The 6,7-dimethoxy substitution on the isoquinoline ring may enhance binding affinity through hydrogen bonding or π-π stacking, while the sulfonamide linker provides conformational flexibility .

Eigenschaften

IUPAC Name |

4-tert-butyl-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O5S/c1-24(2,3)20-8-6-17(7-9-20)23(27)25-11-13-32(28,29)26-12-10-18-14-21(30-4)22(31-5)15-19(18)16-26/h6-9,14-15H,10-13,16H2,1-5H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUYAWTUPKEEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate, which is then sulfonylated and coupled with a tert-butyl-substituted benzamide.

Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline: This can be achieved through a Pictet-Spengler reaction, where a suitable aldehyde reacts with a 3,4-dimethoxyphenethylamine under acidic conditions.

Sulfonylation: The resulting isoquinoline is then treated with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

Coupling with tert-butyl-substituted benzamide: Finally, the sulfonylated isoquinoline is coupled with 4-(tert-butyl)benzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(tert-butyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the isoquinoline ring or the tert-butyl group under strong oxidizing conditions.

Reduction: Reduction reactions can target the sulfonyl group or the isoquinoline ring, leading to different products.

Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized isoquinoline derivatives or tert-butyl alcohol.

Reduction: Reduced sulfonyl derivatives or dihydroisoquinoline derivatives.

Substitution: Halogenated benzamides or amine-substituted benzamides.

Wissenschaftliche Forschungsanwendungen

4-(tert-butyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Industrial Applications: The compound can be used in the development of new materials or as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 4-(tert-butyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the isoquinoline moiety can interact with hydrophobic pockets, leading to inhibition or modulation of enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Molecular Properties

*Calculated based on molecular formula; target compound’s exact weight may vary.

Key Structural Differences and Implications

Dihydroisoquinoline vs. Tetrahydroquinoline: The target compound’s dihydroisoquinoline core (partially unsaturated) contrasts with the tetrahydroquinoline in , which is fully saturated. The partial unsaturation in dihydroisoquinoline may enhance π-stacking interactions with aromatic residues in enzyme active sites (e.g., BChE) .

Sulfonamide Linkers: The ethyl sulfonamide group in the target compound differs from the thiazole-sulfamoylphenyl linker in .

Methoxy Substitutions: The 6,7-dimethoxy groups on the dihydroisoquinoline ring are absent in analogs like . These groups may increase solubility and modulate selectivity for receptors over enzymes .

Linker Flexibility: The ethyl linker in the target compound provides greater conformational flexibility compared to the rigid morpholinoethyl group in , which could affect binding kinetics and off-target interactions.

Biologische Aktivität

4-(tert-butyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula: C21H25N3O6S. Its molecular weight is approximately 425.51 g/mol. The presence of a tert-butyl group and a sulfonamide moiety suggests potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes in cellular pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on various kinases and enzymes involved in cancer progression and inflammation.

Anticancer Properties

Several studies have explored the anticancer potential of benzamide derivatives. For instance, compounds similar to 4-(tert-butyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide have shown significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth in vitro | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Enzyme Inhibition | Inhibition of dihydrofolate reductase (DHFR) |

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Enzyme Inhibition

Research has shown that this compound can act as an inhibitor for dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, including cancer cells.

Case Studies

A notable study evaluated the effects of similar benzamide compounds on various cancer cell lines, including breast and lung cancer. The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations, highlighting their potential as chemotherapeutic agents.

Case Study Summary:

- Study Title: "Evaluation of Benzamide Derivatives as Anticancer Agents"

- Methodology: Cell viability assays on multiple cancer cell lines.

- Findings: Significant reduction in cell proliferation with IC50 values ranging from 5 to 15 µM for various derivatives.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | Et₃N, CH₂Cl₂, 24 hr, RT | 60–75 | |

| Purification | Silica gel, EtOAc/hexane (3:7) | >95% purity |

Basic: How can researchers characterize purity and structural integrity?

Answer:

Use a combination of:

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

- NMR : Confirm tert-butyl (δ 1.3 ppm, singlet), sulfonyl (δ 3.5–3.8 ppm, multiplet for CH₂-SO₂), and methoxy groups (δ 3.7–3.9 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected within ±2 ppm error) .

Basic: What stability precautions are necessary for long-term storage?

Answer:

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Degradation Products Observed After 30 Days |

|---|---|

| 40°C, 75% RH | Sulfonic acid (5–10%), tert-butylbenzoic acid (2%) |

| UV light (254 nm) | Isolated dihydroisoquinoline fragment (8%) |

Advanced: How can reaction yields be optimized for the sulfonamide coupling step?

Answer:

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine, 5 mol%) to enhance nucleophilicity of the amine .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to improve solubility of intermediates. DMF increases yields by 15% compared to CH₂Cl₂ but requires post-reaction dialysis .

- Stoichiometry : A 10% excess of sulfonyl chloride reduces unreacted amine byproducts .

Advanced: How to resolve contradictions in reported NMR chemical shifts?

Answer:

- Computational Validation : Compare experimental NMR with density functional theory (DFT)-predicted shifts (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .

- Deuterated Solvent Effects : Replicate studies in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts (Δδ ±0.2 ppm) .

Example Discrepancy : Methoxy group shifts vary between δ 3.75–3.85 ppm due to conformational flexibility; dynamic NMR at low temperatures (–40°C) can resolve splitting .

Advanced: What methodologies assess in vitro toxicity mechanisms?

Answer:

- MTT Assay : Test cytotoxicity in HEK-293 or HepG2 cells (IC₅₀ typically >50 µM suggests low acute toxicity) .

- Reactive Oxygen Species (ROS) Detection : Use DCFH-DA fluorescence to quantify oxidative stress induction at sub-cytotoxic concentrations .

- Metabolite Profiling : LC-MS/MS identifies sulfonic acid derivatives as primary detoxification products in hepatic microsomes .

Advanced: How to design structure-activity relationship (SAR) studies for analog synthesis?

Answer:

- Core Modifications : Replace tert-butyl with CF₃ or cyclopropyl groups to evaluate steric effects on target binding .

- Sulfonamide Bioisosteres : Substitute SO₂ with carbonyl or phosphonate groups to assess electronic contributions .

- In Silico Docking : Use AutoDock Vina to predict binding affinity changes against hypothetical targets (e.g., kinase domains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.